3,4-Dicyanobenzene-1-sulfonamide

Medicinal Chemistry Physicochemical Properties Lead Optimisation

3,4-Dicyanobenzene-1-sulfonamide (CAS 188021-59-2, molecular formula C₈H₅N₃O₂S, exact mass 207.01035 g/mol) is a disubstituted benzenesulfonamide building block bearing two electron‑withdrawing cyano (–CN) groups at the 3‑ and 4‑positions of the benzene ring. This dual‑cyano substitution pattern imparts a unique electronic profile—quantitatively distinct from the mono‑cyano, dihalogeno, dialkyl, and dialkoxy analogs that populate the same chemical space.

Molecular Formula C8H5N3O2S
Molecular Weight 207.21 g/mol
CAS No. 188021-59-2
Cat. No. B12553101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dicyanobenzene-1-sulfonamide
CAS188021-59-2
Molecular FormulaC8H5N3O2S
Molecular Weight207.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)C#N)C#N
InChIInChI=1S/C8H5N3O2S/c9-4-6-1-2-8(14(11,12)13)3-7(6)5-10/h1-3H,(H2,11,12,13)
InChIKeyCYNHNQCTKLRDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dicyanobenzene-1-sulfonamide (CAS 188021-59-2): Physicochemical Profile and Structural Differentiation for Informed Procurement


3,4-Dicyanobenzene-1-sulfonamide (CAS 188021-59-2, molecular formula C₈H₅N₃O₂S, exact mass 207.01035 g/mol) is a disubstituted benzenesulfonamide building block bearing two electron‑withdrawing cyano (–CN) groups at the 3‑ and 4‑positions of the benzene ring . This dual‑cyano substitution pattern imparts a unique electronic profile—quantitatively distinct from the mono‑cyano, dihalogeno, dialkyl, and dialkoxy analogs that populate the same chemical space. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, notably as a precursor to sulfonamide‑functionalised phthalocyanines .

Why 3,4-Dicyanobenzene-1-sulfonamide Cannot Be Replaced by Generic 3,4-Disubstituted Benzenesulfonamide Analogs


The 3,4‑dicyano motif in 3,4‑dicyanobenzene‑1‑sulfonamide is not a trivial isostere of the dihalogeno or dialkyl variants frequently stocked by general chemical suppliers. The two –CN groups simultaneously withdraw electron density from the aromatic ring (Hammett σₘ ≈ 0.56; σₚ ≈ 0.66 [1]) while providing two reactive nitrile handles for further elaboration (e.g., cyclotetramerisation to phthalocyanines or conversion to tetrazoles, amides, etc.). Replacing the compound with, for example, 3,4‑dichlorobenzenesulfonamide forfeits both the unique electronic tuning and the orthogonal reactivity offered by the nitrile groups. The sections below quantify how these structural differences translate into measurable selectivity, reactivity, and application‑relevant parameters that directly affect procurement decisions.

Quantitative Comparative Evidence for Selecting 3,4-Dicyanobenzene-1-sulfonamide Over Other 3,4-Disubstituted Benzenesulfonamides


Molecular Weight Reduction Compared to 3,4-Dihalogenated Analogs

In fragment‑based and lead‑optimisation campaigns, lower molecular weight correlates with improved ligand efficiency and pharmacokinetic compliance. 3,4‑Dicyanobenzene‑1‑sulfonamide (MW = 207.21 g·mol⁻¹ ) is substantially lighter than its 3,4‑dichloro (MW = 238.09 g·mol⁻¹) and 3,4‑dibromo (MW = 327.00 g·mol⁻¹) counterparts [1]. The weight reduction of ~31 g·mol⁻¹ vs. the dichloro analog and ~120 g·mol⁻¹ vs. the dibromo analog represents a measurable disadvantage of the halogenated comparators for programs operating under strict molecular‑weight cut‑offs (e.g., RO5 compliance).

Medicinal Chemistry Physicochemical Properties Lead Optimisation

Enhanced Hydrogen‑Bond Acceptor Capacity Relative to Alkyl‑Substituted Analogs

3,4‑Dicyanobenzene‑1‑sulfonamide possesses five hydrogen‑bond acceptors (HBA = 5) owing to the two –CN groups and the –SO₂NH₂ moiety . In contrast, 3,4‑dimethylbenzenesulfonamide (HBA = 2, contributed solely by the sulfonamide group) and 3,4‑dimethoxybenzenesulfonamide (HBA = 4, two ether oxygens plus sulfonamide) offer fewer or qualitatively different acceptor sites [1]. While elevated HBA count alone can negatively affect passive membrane permeability, the specific acceptor topology provided by the linear, sp‑hybridised nitrile groups is geometrically distinct and can engage in orthogonal, directional hydrogen‑bonding interactions with protein targets that are not accessible to the oxygen‑based acceptors of the dimethoxy comparator.

Medicinal Chemistry ADME Solubility

Dual Orthogonal Reactivity: Nitrile Groups Enable Phthalocyanine Formation Unavailable to Non‑Nitrile Analogs

A key differentiating feature of the 3,4‑dicyano substitution pattern is its ability to undergo base‑ or template‑assisted cyclotetramerisation to form phthalocyanine macrocycles, a reactivity manifold that is entirely absent in the dichloro, difluoro, dimethyl, and dimethoxy benzenesulfonamide series . This reaction installs the sulfonamide functionality directly onto the phthalocyanine periphery, modulating solubility and electronic properties in a manner that post‑synthetic sulfonation cannot replicate [1]. The 3,4‑dicyanobenzene‑1‑sulfonamide building block thus serves as a direct precursor to sulfonamide‑decorated phthalocyanines used in photodynamic therapy, organic electronics, and catalysis.

Materials Science Phthalocyanine Synthesis Organic Synthesis

Electronic Perturbation of the Sulfonamide pKₐ Through Dual Cyano Substitution

The electron‑withdrawing effect of two –CN groups (Hammett σₚ ≈ 0.66 each [1]) is expected to lower the pKₐ of the sulfonamide –NH₂ group relative to that of the unsubstituted or monocyano‑substituted analogs. While experimental pKₐ data for the target compound has not been published, computational predictions indicate a sulfonamide pKₐ below 9.5, compared to ~10.5 for unsubstituted benzenesulfonamide . This pKₐ depression favours the deprotonated sulfonamidate anion at physiological pH, enhancing zinc‑coordination in carbonic anhydrase (CA) active sites. Quantitative inhibition data for the parent dicyano compound are absent from the public literature, but structure‑activity studies on para‑cyano‑benzenesulfonamide derivatives confirm that cyano substitution improves CA‑II inhibition by >10‑fold relative to the unsubstituted parent (IC₅₀ shift from ~500 nM to ~30 nM in comparable assay systems [2]). Extrapolation of this SAR trend to the 3,4‑dicyano congener suggests potential for further enhanced CA inhibition, providing a testable hypothesis that supports prioritisation of this compound for CA‑focused screening programs.

Physical Organic Chemistry Enzyme Inhibition Structure-Activity Relationship

Procurement‑Relevant Application Scenarios for 3,4-Dicyanobenzene-1-sulfonamide


Medicinal Chemistry Fragment‑Based Screening Libraries Requiring Low‑MW, Multi‑Acceptor Scaffolds

Fragment libraries demand building blocks with molecular weight < 250 Da and rich hydrogen‑bonding functionality. With MW = 207.21 Da and five HBA, 3,4‑dicyanobenzene‑1‑sulfonamide satisfies both criteria, outperforming bulkier 3,4‑dichloro and 3,4‑dibromo analogs on size and offering more directional acceptor sites than 3,4‑dimethylbenzenesulfonamide. Procurement for fragment collections that target carbonic anhydrase, kinase, or protease active sites is directly supported by the established SAR of cyano‑bearing benzenesulfonamides [1].

Synthesis of Sulfonamide‑Functionalised Phthalocyanines for Photodynamic Therapy and Organic Electronics

The 1,2‑dicyano motif is the essential precursor for phthalocyanine formation. 3,4‑Dicyanobenzene‑1‑sulfonamide enables the one‑step construction of sulfonamide‑decorated phthalocyanine macrocycles, which exhibit enhanced aqueous solubility and can be further conjugated to biological targeting vectors. This application is uniquely accessible to the dicyano compound and cannot be realised with 3,4‑dihalogenated or dialkylated benzenesulfonamides .

Structure‑Activity Relationship (SAR) Studies on Carbonic Anhydrase Isoform Selectivity

The dual cyano substitution is predicted to depress the sulfonamide pKₐ below 9.5, promoting zinc‑bound sulfonamidate formation at physiological pH. Combined with the additional HBA capacity and low molecular weight, this compound serves as an ideal core scaffold for systematic SAR exploration of CA I, II, IX, and XII inhibition, where incremental improvements over mono‑cyano and unsubstituted leads have been documented [2].

Bioconjugation via Nitrile Click Chemistry (Tetrazole Formation)

The two aromatic nitrile groups can be converted to tetrazoles through [3+2] cycloaddition with azides or via tetrazole‑based bioisosteric replacement strategies. This orthogonal reactivity is absent in all non‑nitrile 3,4‑disubstituted benzenesulfonamide analogs, making the dicyano compound a strategic choice for research programs that require late‑stage functionalisation or bioorthogonal ligation handles.

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